(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one
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Overview
Description
(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one, also known as menthone, is a cyclic monoterpene ketone commonly found in essential oils of various plants. It is a colorless liquid with a minty odor and is widely used in the fragrance and flavor industry. In recent years, menthone has gained attention for its potential therapeutic properties and has been extensively studied for its biological activities.
Mechanism Of Action
The mechanism of action of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one is not fully understood, but it is thought to act through various pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. Menthone has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis, suggesting a potential role in cancer prevention and treatment.
Biochemical And Physiological Effects
Menthone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been found to have a protective effect on the liver and kidneys, possibly through its antioxidant properties.
Advantages And Limitations For Lab Experiments
Menthone has several advantages for use in laboratory experiments, including its low toxicity and availability. However, its lipophilic nature can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments. Additionally, the purity of commercially available (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one may vary, which may affect the reproducibility of results.
Future Directions
There are several potential future directions for research on (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one. One area of interest is its potential as a natural preservative in food and cosmetic products, given its antimicrobial properties. Additionally, further studies are needed to fully understand the mechanism of action of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one and its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Finally, the development of novel synthesis methods for (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one may lead to more efficient and sustainable production.
Synthesis Methods
Menthone can be synthesized through various methods, including the oxidation of menthol, the isomerization of pulegone, and the cyclization of geranyl acetone. The most common method of synthesis is the oxidation of menthol, which involves the use of oxidizing agents such as chromic acid or potassium permanganate.
Scientific Research Applications
Menthone has been studied extensively for its biological activities, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been shown to exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Menthone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to have antioxidant properties, which may help protect against oxidative stress-related diseases such as cancer and cardiovascular disease.
properties
IUPAC Name |
(4R,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTVBJNIDHXCNX-PSASIEDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CC1C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C[C@@H]1C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one |
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